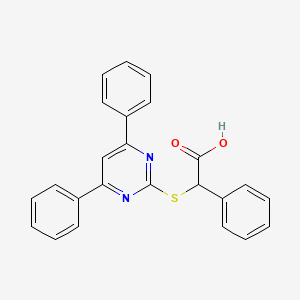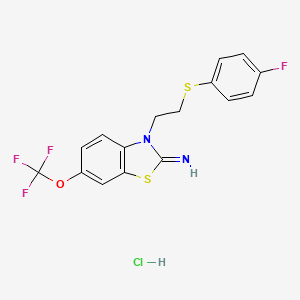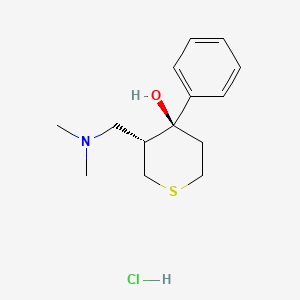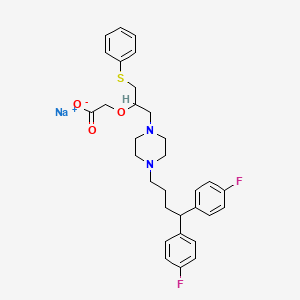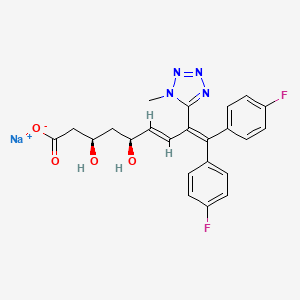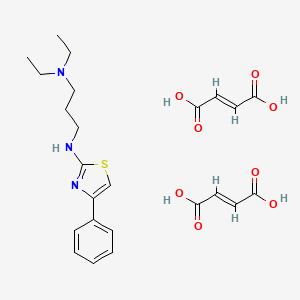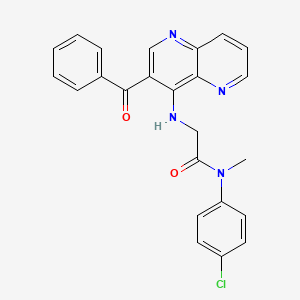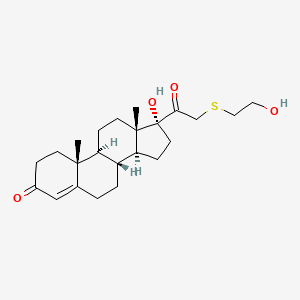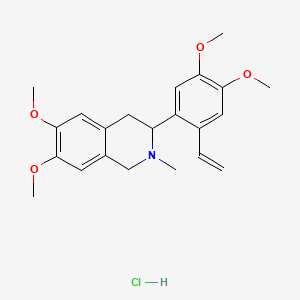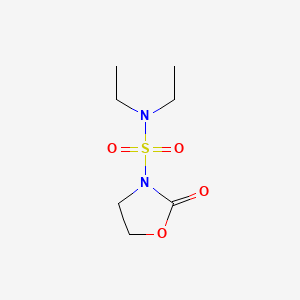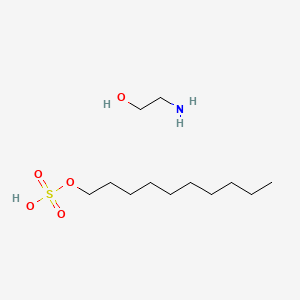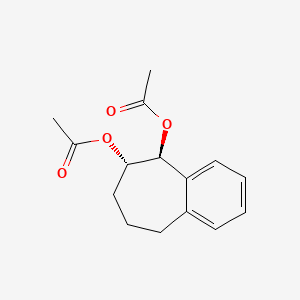
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-trans-1,2-Diacetoxysuberan is a chemical compound known for its unique structural properties and reactivity It belongs to the class of diacetoxylated compounds, which are characterized by the presence of two acetoxy groups attached to a suberan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-trans-1,2-Diacetoxysuberan typically involves the acetylation of suberan derivatives. One common method includes the reaction of suberan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,2-trans isomer.
Industrial Production Methods
Industrial production of 1,2-trans-1,2-Diacetoxysuberan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the efficient production of high-quality 1,2-trans-1,2-Diacetoxysuberan.
Chemical Reactions Analysis
Types of Reactions
1,2-trans-1,2-Diacetoxysuberan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of suberic acid derivatives.
Reduction: Formation of 1,2-trans-1,2-dihydroxysuberan.
Substitution: Formation of various substituted suberan derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-trans-1,2-Diacetoxysuberan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its reactive acetoxy groups.
Mechanism of Action
The mechanism of action of 1,2-trans-1,2-Diacetoxysuberan involves the reactivity of its acetoxy groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1,2-trans-1,2-Diacetoxysuberan can be compared with other diacetoxylated compounds such as:
1,2-cis-1,2-Diacetoxysuberan: Differing in the spatial arrangement of the acetoxy groups, leading to different reactivity and applications.
1,2-Diacetoxycyclohexane: A similar compound with a cyclohexane backbone, used in different synthetic applications.
1,2-Diacetoxyethane: A simpler compound with only two carbon atoms, used as a reagent in organic synthesis.
Properties
CAS No. |
93640-73-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[(5S,6S)-5-acetyloxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)18-14-9-5-7-12-6-3-4-8-13(12)15(14)19-11(2)17/h3-4,6,8,14-15H,5,7,9H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
JMAARSRYDJPILR-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCCC2=CC=CC=C2[C@@H]1OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCCC2=CC=CC=C2C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



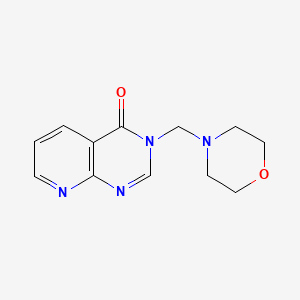
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
